N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-chlorophenyl)acetamide
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Description
N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O and its molecular weight is 337.81. The purity is usually 95%.
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Biological Activity
N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-chlorophenyl)acetamide is a compound of growing interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15ClN2O
- Molecular Weight : 284.76 g/mol
- SMILES Notation : Clc1ccc(cc1)C(=O)NCCNc2cccc(n2)c1
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, derivatives with similar structures have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). These compounds also demonstrated antioxidant effects by reducing oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) .
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|---|
Celecoxib | 26.46 | 0.092 | High |
N-{[2,3'-bipyridine]-4-yl}methyl derivatives | 18.59 | 2.6 | Moderate |
2. Antibacterial Activity
The antibacterial potential of this compound has been inferred from studies on related compounds. For example, derivatives with similar functional groups exhibited significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM against different strains, including Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 23.15 |
Pseudomonas aeruginosa | 137.43 |
3. Anticancer Activity
In vitro studies have indicated that compounds similar to this compound possess anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation . The effectiveness of these compounds has been evaluated through various assays measuring cell viability and apoptosis induction.
Study on Anti-inflammatory Effects
A recent study synthesized several derivatives of bipyridine-based compounds and evaluated their anti-inflammatory effects in vitro. The results indicated that certain derivatives significantly inhibited the production of inflammatory cytokines in LPS-stimulated macrophages, showcasing their potential for treating inflammatory diseases .
Study on Antibacterial Efficacy
Another investigation focused on the antibacterial activity of bipyridine derivatives against a panel of bacterial strains. The study found that modifications to the bipyridine structure enhanced antimicrobial efficacy, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-17-5-3-14(4-6-17)11-19(24)23-12-15-7-9-22-18(10-15)16-2-1-8-21-13-16/h1-10,13H,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHPIYTUGBJPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.